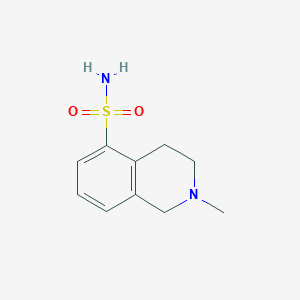

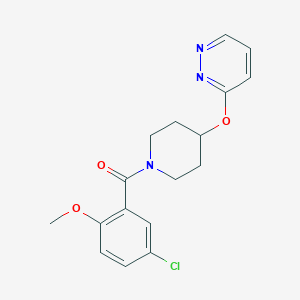

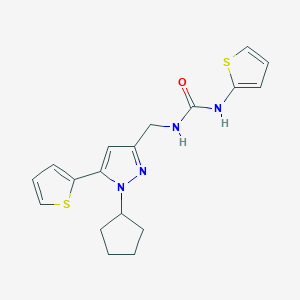

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone”, there are studies on the synthesis of substituted pyridines with diverse functional groups . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

The compound [(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone] has been studied for its crystal and molecular structure. In a related compound, the structure was confirmed through spectroscopic characterization and X-ray diffraction (XRD) study, revealing details about the crystalline structure and molecular interactions (Lakshminarayana et al., 2009).

Synthesis and Antimicrobial Activity

There's significant research in the synthesis and antimicrobial activity of compounds related to [this compound]. A study focused on the synthesis of new pyridine derivatives, including their structure establishment through elemental analysis and spectral studies. These compounds exhibited varying degrees of antimicrobial activity against different strains of bacteria and fungi (Patel et al., 2011).

Synthesis of Low-Cost Emitters with Large Stokes' Shift

In the field of materials science, derivatives of the compound have been used to synthesize low-cost emitters with large Stokes' shift. These compounds, characterized by spectroscopic and crystallographic techniques, showed potential in applications like luminescent materials due to their significant optical properties (Volpi et al., 2017).

Drug Discovery and Molecular Docking Studies

In drug discovery, related compounds have been synthesized and evaluated as small molecule antagonists for various receptors. These studies often include molecular docking analyses to understand the interaction between the compound and specific protein targets, providing insights into potential therapeutic applications (Romero et al., 2012).

Synthesis of Novel Pyridine Derivatives for 5-HT1A Receptor Activation

Compounds similar to [this compound] have been synthesized and tested for their efficacy in activating the 5-HT1A receptor, an area relevant in the study of depression and anxiety disorders. These derivatives displayed potent and selective agonist activity in both in vitro and in vivo models (Vacher et al., 1999).

Propiedades

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)11-14(15)17(22)21-9-6-13(7-10-21)24-16-3-2-8-19-20-16/h2-5,8,11,13H,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRXSNHIGKNBCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B2383023.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2383024.png)

![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2383028.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide](/img/structure/B2383035.png)